Technical Documentation Center

1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione
  • CAS: 23671-38-7

Core Science & Biosynthesis

Foundational

Crystal structure analysis of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

An In-depth Technical Guide: Crystal Structure Analysis of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione Introduction The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for nu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Crystal Structure Analysis of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous bioactive compounds and clinically approved drugs.[1][2] Its derivatives, particularly imidazole-2-thiones, exhibit a wide spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][3] The thione moiety (C=S) often plays a critical role in molecular interactions, particularly through hydrogen bonding and coordination with metallic cofactors in enzymes.

A precise understanding of the three-dimensional atomic arrangement of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, providing high-resolution data on bond lengths, bond angles, conformational preferences, and intermolecular interactions that govern crystal packing.[4]

This technical guide provides a comprehensive, field-proven methodology for the complete structural analysis of a representative imidazole-2-thione, 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione. We will proceed from chemical synthesis and characterization through to single-crystal X-ray diffraction and detailed structural interpretation. The causality behind experimental choices is emphasized to provide a framework that is both instructional and adaptable for other novel heterocyclic compounds.

Part 1: Synthesis and Spectroscopic Verification

Rationale: Before proceeding to the resource-intensive process of crystallization and X-ray diffraction, it is imperative to synthesize the target compound in high purity and unambiguously confirm its chemical identity. This self-validating first step ensures that the crystal structure obtained corresponds to the correct molecule. The synthesis described is a robust and common method for this class of compounds.[5][6]

Synthetic Protocol

The synthesis of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione is typically achieved via a cyclization reaction. A plausible and efficient route involves the reaction of N-(2-amino-2-phenylethyl)-4-methylaniline with thiophosgene or a related thiocarbonyl transfer agent. An alternative common synthesis involves the reaction of a substituted α-aminoketone with a thiocyanate salt.[2]

Step-by-Step Synthesis:

  • Precursor Synthesis: Synthesize 1-(4-methylphenyl)ethane-1,2-diamine from commercially available 2-amino-1-phenylethan-1-ol and p-toluidine.

  • Thiocarbonyl Introduction: Dissolve the diamine precursor (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cyclization: Cool the solution to 0 °C in an ice bath. Add a solution of thiophosgene (CSCl₂) or 1,1'-thiocarbonyldiimidazole (TCDI) (1.1 equivalents) dropwise over 30 minutes with vigorous stirring. The use of TCDI is often preferred as it is a safer alternative to thiophosgene.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione as a solid.

Spectroscopic Characterization

The purified product must be characterized to confirm its structure.

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show characteristic signals for the methyl group protons on the phenyl ring as a singlet around δ 2.3-2.4 ppm. The aromatic protons will appear as two sets of doublets in the δ 7.0-7.5 ppm region, characteristic of a para-substituted benzene ring. The CH₂ protons of the imidazole ring will likely appear as a singlet or a multiplet around δ 3.5-4.5 ppm, and the N-H proton will be a broad singlet at higher chemical shift (δ > 10 ppm), which disappears upon a D₂O shake.[2]

  • FT-IR (KBr, cm⁻¹): The IR spectrum provides crucial functional group information. Key absorbances include a sharp N-H stretching band around 3100-3300 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and a strong C=S (thione) stretching vibration in the 1250-1020 cm⁻¹ region.[2][3]

  • Mass Spectrometry (ESI-MS): This analysis will confirm the molecular weight of the compound. For C₁₀H₁₂N₂S, the expected [M+H]⁺ peak would be at m/z 193.08.

Part 2: Single-Crystal Growth and X-ray Crystallography

Rationale: The quality of the X-ray diffraction data is directly dependent on the quality of the single crystal. A well-ordered, single-domain crystal with minimal defects is required. Therefore, careful screening of crystallization conditions is a critical, often rate-limiting, step.[4]

Protocol for Crystal Growth

Slow evaporation is a reliable technique for growing high-quality crystals of organic molecules.

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone, and mixtures thereof). An ideal solvent is one in which the compound is moderately soluble.

  • Crystallization Setup: Dissolve approximately 10-20 mg of the compound in a minimal amount of a suitable solvent (e.g., ethanol/water mixture) with gentle warming to achieve a saturated or near-saturated solution.

  • Evaporation: Transfer the solution to a small, clean vial. Cover the vial with a cap or parafilm, and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days at room temperature.

  • Crystal Harvesting: Once well-formed, block-like or needle-like crystals of a suitable size (0.1-0.3 mm in each dimension) appear, carefully harvest them from the mother liquor using a nylon loop.

X-ray Diffraction Workflow

The following workflow outlines the standard procedure for single-crystal X-ray diffraction.[4][7]

XRay_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal 1. Single Crystal Selection mount 2. Crystal Mounting crystal->mount diffractometer 3. Mounting on Diffractometer mount->diffractometer data_collection 4. X-ray Data Collection diffractometer->data_collection processing 5. Data Processing (Indexing, Integration, Scaling) data_collection->processing Raw Diffraction Images solution 6. Structure Solution (e.g., SHELXS, Direct Methods) processing->solution refinement 7. Structure Refinement (e.g., SHELXL, Least-Squares) solution->refinement validation 8. Validation & Analysis (CIF File Generation) refinement->validation caption Figure 1. Standard workflow for single-crystal X-ray crystallography.

Caption: Figure 1. Standard workflow for single-crystal X-ray crystallography.

Detailed Steps:

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed on the diffractometer. The crystal is cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations. Data is collected using a monochromatic X-ray source (commonly Mo Kα, λ = 0.71073 Å) and a detector, rotating the crystal to capture diffraction spots at thousands of different orientations.[7]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods, which provides an initial electron density map and a preliminary atomic model.[8] This model is then refined using full-matrix least-squares methods (e.g., with SHELXL software), where atomic positions and displacement parameters are adjusted until the calculated diffraction pattern shows the best possible agreement with the experimentally observed data.[8] The quality of the final model is assessed by the R-factors (R1 and wR2), which should be as low as possible (typically < 0.05 for R1).

Part 3: Crystal Structure and Molecular Geometry

The final refined model provides a wealth of information about the molecule's structure and its arrangement in the crystal lattice. The following data is representative for this class of compounds, based on published structures of close analogs.[7][9]

Crystallographic Data Summary

All quantitative crystallographic data should be summarized in a standardized table.

ParameterValue (Representative)
Chemical FormulaC₁₀H₁₂N₂S
Formula Weight192.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.18 (1)
b (Å)15.80 (2)
c (Å)10.81 (1)
β (°)101.8 (1)
Volume (ų)1199 (3)
Z (Molecules/Unit Cell)4
Calculated Density (g/cm³)1.332
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)150
Final R₁ [I > 2σ(I)]0.038
wR₂ (all data)0.099
Goodness-of-fit (S)1.06
Molecular Structure and Conformation

The analysis confirms the connectivity of the 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione molecule.

Caption: Figure 2. Molecular structure of the title compound with atom numbering.

The imidazole ring is essentially planar. A key conformational parameter is the dihedral angle between the plane of the imidazole ring and the plane of the 4-methylphenyl (tolyl) group. In similar structures, this angle is typically non-zero, indicating a twisted conformation, which can be attributed to steric hindrance. For example, a dihedral angle of 7.72(5)° has been observed in a related structure, indicating a slight twist.[7]

Supramolecular Interactions and Crystal Packing

The way molecules arrange themselves in the crystal is dictated by a network of non-covalent interactions. For imidazole-2-thiones, hydrogen bonding involving the N-H group and the sulfur atom is a dominant feature.

  • N-H···S Hydrogen Bonding: In the crystal lattice, molecules often form centrosymmetric or pseudocentrosymmetric dimers through strong N-H···S hydrogen bonds.[9][10] This interaction is a robust supramolecular synthon that reliably directs the crystal packing of this class of compounds.

  • C-H···π Interactions: Weaker C-H···π interactions may also be present, where a C-H bond from one molecule points towards the center of an aromatic ring of a neighboring molecule, further stabilizing the three-dimensional network.[7]

  • π–π Stacking: Offset π–π stacking interactions between imidazole and/or phenyl rings of adjacent molecules are also common, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å.[7][9]

Caption: Figure 3. Schematic of the common N-H···S hydrogen-bonded dimer motif.

Conclusion

This guide has detailed a comprehensive and robust workflow for the definitive structural elucidation of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione. By integrating meticulous synthesis and characterization with high-resolution single-crystal X-ray diffraction, we can obtain precise data on molecular geometry, conformation, and the critical intermolecular interactions that govern its solid-state architecture. The insights gained from such an analysis—particularly regarding the planarity of the heterocyclic core, the orientation of the phenyl substituent, and the dominant N-H···S hydrogen bonding—are invaluable for understanding its physicochemical properties and for guiding the future design of new, more potent therapeutic agents based on the imidazole-2-thione scaffold.

References

  • Al-Ghorbani, M., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 1,3-Dihydro-4-methyl-5-benzoyl-2H-imidazole-2-thione. PrepChem.com. Available at: [Link]

  • Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. Available at: [Link]

  • Safari, J., et al. (2017). Synthesis of Some Derivatives of 4-phenyl-1,3-dihydro-2H-imidazole-2-thion Using Ionic Liquid as Catalyst. Journal of Chemistry and Chemical Sciences. Available at: [Link]

  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. Available at: [Link]

  • Afanas'ev, V. V., et al. (2006). Imidazole-2-Thiones: Synthesis, Structure, Properties. Sulfur Reports. Available at: [Link]

  • Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • S. O. Al-Abdullah, et al. (2014). Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole. Acta Crystallographica Section E. Available at: [Link]

  • Gurbanov, A. V., et al. (2025). Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. Acta Crystallographica Section E. Available at: [Link]

  • SpectraBase (n.d.). 1,3-Dihydro-1,5-dimethyl-4-phenyl-2H-imidazole-2-thione. SpectraBase. Available at: [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Available at: [Link]

  • Gurbanov, A. V., et al. (2025). Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. ResearchGate. Available at: [Link]

  • JScholar Publisher (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. JScholar Publisher. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

Introduction: The Imperative of Thermodynamic Stability in Drug Development In the landscape of pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates critical parameters such as shelf-life, bioavailability, and formulation compatibility. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's stability profile is not merely academic; it is a prerequisite for successful translation from the laboratory to the clinic. This guide provides an in-depth technical exploration of the methodologies used to assess the thermodynamic stability of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione, a heterocyclic compound representative of a class with significant pharmacological interest.[1]

Imidazole-2-thione derivatives are a class of compounds that have garnered attention for their diverse biological activities, including potential applications in anticancer and antibacterial therapies.[2][3] The thermodynamic stability of these molecules is paramount, as it influences their solid-state properties and, consequently, their efficacy and safety. This guide will detail both experimental and computational approaches to rigorously characterize the thermodynamic landscape of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione.

Pillar I: Experimental Determination of Thermodynamic Stability

The experimental assessment of thermodynamic stability provides tangible data on the behavior of the compound under various conditions. The primary techniques employed are thermal analysis and solubility studies.

Thermal Analysis: Probing the Thermal Resilience

Thermal analysis techniques are indispensable for characterizing the physicochemical properties of materials. For imidazole-based compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) offer profound insights into thermal stability, decomposition pathways, and phase transitions.[4]

Causality Behind Experimental Choice: TGA is employed to determine the temperature at which 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione begins to decompose and to quantify its mass loss as a function of temperature. This is critical for identifying the upper-temperature limit for its handling and storage.

Self-Validating Protocol:

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance and purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[4][5]

  • Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600-800 °C at a constant heating rate of 10 °C/min.[4][6]

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is often determined as the temperature at which a 5% mass loss is observed (Td5%). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[4][5]

Causality Behind Experimental Choice: DSC is a powerful technique used to measure a number of characteristic properties of a sample, including fusion and crystallization events, as well as glass transition temperatures.[3] It allows for the determination of the melting point, enthalpy of fusion, and the detection of any polymorphic transitions, all of which are critical indicators of thermodynamic stability.[2][7]

Self-Validating Protocol:

  • Apparatus: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[5]

  • Thermal Program: Heat the sample at a linear heating rate of 10 °C/min from ambient temperature to a temperature beyond its melting point.[5]

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks for crystallization or decomposition. The onset temperature of the melting peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Table 1: Expected Thermal Analysis Data for 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

ParameterTechniqueExpected ObservationSignificance
Decomposition Onset (Td5%)TGAA specific temperature at which 5% mass loss occurs.Defines the upper limit of thermal stability.
Melting Point (Tm)DSCA sharp endothermic peak at a specific temperature.A key indicator of purity and solid-state stability.
Enthalpy of Fusion (ΔHfus)DSCThe integrated area of the melting peak.Relates to the lattice energy of the crystal.
Polymorphic TransitionsDSCAdditional endothermic or exothermic peaks before melting.Indicates the presence of different crystal forms with varying stability.

Diagram 1: Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Thermodynamic Parameters Compound 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione TGA Thermogravimetric Analysis (TGA) Compound->TGA DSC Differential Scanning Calorimetry (DSC) Compound->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Temp Decomposition Temperature (Td) TGA_Data->Decomposition_Temp Melting_Point Melting Point (Tm) DSC_Data->Melting_Point Enthalpy_Fusion Enthalpy of Fusion (ΔHfus) DSC_Data->Enthalpy_Fusion

Caption: Workflow for the thermal analysis of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione.

Thermodynamic Solubility

Causality Behind Experimental Choice: Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure.[8] It is a fundamental parameter that influences oral bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

Self-Validating Protocol (Shake-Flask Method):

  • Materials: The compound, appropriate buffered solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract), and a suitable organic solvent for stock solution preparation.

  • Procedure:

    • Add an excess amount of the solid compound to each buffered solution in separate vials to create a slurry.

    • Agitate the vials at a constant temperature (typically 37 °C) for a sufficient duration (24-72 hours) to ensure equilibrium is reached.[9][10]

    • After equilibration, separate the solid and liquid phases by centrifugation followed by filtration through a low-binding filter.[9][10]

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Verify the solid phase remaining after the experiment using techniques like X-ray Powder Diffraction (XRPD) or DSC to ensure that no polymorphic transformation has occurred during the study.[8]

Table 2: Sample Data Presentation for Thermodynamic Solubility

pH of BufferTemperature (°C)Solubility (µg/mL)Standard DeviationSolid Form After Equilibration
1.237ValueValuee.g., Form I
4.537ValueValuee.g., Form I
6.837ValueValuee.g., Form I
7.437ValueValuee.g., Form I

Pillar II: Computational Prediction of Thermodynamic Stability

Computational chemistry provides a powerful avenue for predicting and understanding the thermodynamic properties of molecules at an atomic level.[11] Density Functional Theory (DFT) is a robust method for these calculations.[12][13]

Calculation of Enthalpy of Formation and Gibbs Free Energy

Causality Behind Computational Choice: The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are key thermodynamic quantities that define the stability of a molecule relative to its constituent elements in their standard states.[14] A more negative value indicates greater thermodynamic stability.

Self-Validating Protocol (DFT Calculations):

  • Software: A quantum chemistry software package such as Gaussian or ORCA.

  • Methodology:

    • Geometry Optimization: The 3D structure of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione is first optimized to find its lowest energy conformation. A common and reliable level of theory for this is the B3LYP functional with a 6-31G* basis set.

    • Frequency Calculation: A frequency calculation is then performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

    • Thermochemical Analysis: The output of the frequency calculation provides the thermal corrections to the electronic energy, from which the enthalpy and Gibbs free energy can be determined at a standard temperature and pressure (e.g., 298.15 K and 1 atm).

    • Calculation of ΔHf° and ΔGf°: These values can be calculated using isodesmic reactions, which are hypothetical reactions where the types of bonds broken in the reactants are the same as the types of bonds formed in the products. This approach helps in canceling out systematic errors in the calculations.

Diagram 2: Computational Workflow for Thermodynamic Stability Prediction

G cluster_0 Molecular Modeling cluster_1 DFT Calculations cluster_2 Analysis cluster_3 Thermodynamic Properties Build_Molecule Build 3D structure of the molecule Geometry_Opt Geometry Optimization (e.g., B3LYP/6-31G*) Build_Molecule->Geometry_Opt Frequency_Calc Frequency Calculation Geometry_Opt->Frequency_Calc Verify_Minimum Verify True Minimum (No Imaginary Frequencies) Frequency_Calc->Verify_Minimum Thermo_Data Extract Thermochemical Data Verify_Minimum->Thermo_Data Enthalpy Enthalpy of Formation (ΔHf°) Thermo_Data->Enthalpy Gibbs_Energy Gibbs Free Energy of Formation (ΔGf°) Thermo_Data->Gibbs_Energy

Caption: Workflow for the computational prediction of thermodynamic stability using DFT.

Conclusion: A Synergistic Approach to Stability Assessment

A thorough understanding of the thermodynamic stability of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione requires a synergistic approach that combines experimental and computational methodologies. Thermal analysis provides critical data on the compound's behavior at elevated temperatures, while solubility studies are fundamental to predicting its in vivo performance. Complementing these experimental techniques, computational chemistry offers a powerful lens to probe the intrinsic stability of the molecule at the electronic level. By integrating these approaches, researchers and drug development professionals can build a comprehensive stability profile, enabling informed decisions in the journey of transforming a promising molecule into a safe and effective therapeutic agent.

References

  • Revue Roumaine de Chimie. (n.d.). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Retrieved from [Link]

  • American Pharmaceutical Review. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the imidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal gravimetric analysis and thermal gravimetric analysis thermograms of (a) epoxy/1‐ethyl imidazole (EP/1EZ) systems and (b) EP/2‐ethyl‐4‐methyl imidazole (2E4MZ) systems. Retrieved from [Link]

  • Xia, H., et al. (2025). Thermal Hazards for Five-Membered Heterocycles by DSC: Experimental and a Validated Predictive Model. Organic Process Research & Development, 29, 2287–2297.
  • Fedorov, D. A., & Verevkin, S. P. (2018). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019, June 24). Calculation of Gas-Phase Gibb's free Energy Changes of Some Small Molecules with Monte Carlo, DFT (MPW1PW91), Composite (CBS-QB3), Gaussian-n (G1, G2) and Gaussian Modified (G2MP2) Methods. Retrieved from [Link]

  • Journal of Pyrotechnics Archive. (n.d.). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Retrieved from [Link]

  • Cohen, N. (2010). Heats of Formation of Organic Compounds by a Simple Calculation. The Journal of Physical Chemistry A, 114(40), 10836-10842.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Malvern Panalytical. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Retrieved from [Link]

  • Gabbaï, F. P., et al. (2022). Reversible Redox Chemistry of Anionic Imidazole-2-thione-Fused 1,4-Dihydro-1,4-diphosphinines. Inorganic Chemistry, 61(11), 4695-4704.
  • Elm, J., et al. (2021). Calculating Reliable Gibbs Free Energies for Formation of Gas-Phase Clusters that Are Critical for Atmospheric Chemistry: (H2SO4)3. The Journal of Physical Chemistry A, 125(18), 3949-3958.
  • ChemTalk. (2022, August 8). Calculating Enthalpy: The Four Best Methods. Retrieved from [Link]

  • Journal of Physical Chemistry A. (2024, March 6). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. Retrieved from [Link]

  • Journal of Physical Chemistry A. (2007, August 22). Computational Methods in Organic Thermochemistry. 2. Enthalpies and Free Energies of Formation for Functional Derivatives of Organic Hydrocarbons. Retrieved from [Link]

  • Living Journal of Computational Molecular Science. (2020, December 15). Best Practices for Alchemical Free Energy Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. Retrieved from [Link]

  • Medium. (2020, November 20). Introduction to Molecular Modelling: Part 6 (Calculating Free Energy of Activation). Retrieved from [Link]

  • Journal of Thermal Analysis and Calorimetry. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • Materials. (2018, May 1). DFT Study of Azole Corrosion Inhibitors on Cu2O Model of Oxidized Copper Surfaces: II. Lateral Interactions and Thermodynamic Stability. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • ResearchGate. (n.d.). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Combined DFT and MD simulation studies of protein stability on imidazolium–water (ImH+Wn) clusters with aromatic amino acids. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione analysis

Application Note: HPLC Method Development and Validation for 1-(4-Methylphenyl)-1,3-dihydro-2H-imidazole-2-thione Introduction & Scientific Rationale 1-(4-Methylphenyl)-1,3-dihydro-2H-imidazole-2-thione is a synthetic N-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for 1-(4-Methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

Introduction & Scientific Rationale

1-(4-Methylphenyl)-1,3-dihydro-2H-imidazole-2-thione is a synthetic N-aryl imidazole-2-thione derivative. Compounds sharing this specific heterocyclic core, such as the widely used antithyroid drug methimazole, are of significant pharmaceutical interest due to their1[1].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte presents a unique physical chemistry challenge: thione-thiol tautomerism . In solution, the compound exists in a dynamic equilibrium between the hydrogen-bond-donating thione form and the ionizable thiol form. If the interconversion rate is comparable to the chromatographic timescale, or if both forms possess different retention factors, the phenomenon manifests as peak broadening, severe tailing, or even split peaks.

Causality in Method Design: To establish a self-validating and reproducible protocol, the tautomeric equilibrium must be chemically locked. By utilizing an2[2], the ionization of the thiol moiety is suppressed. This shifts the equilibrium predominantly toward the neutral thione form, ensuring a single, sharp, and symmetrical chromatographic peak. Furthermore, the hydrophobic p-tolyl group provides sufficient retention on a standard C18 stationary phase, eliminating the need for complex ion-pairing reagents.

Visualizing the Chromatographic Mechanism

Tautomerism Thione Thione Form (Dominant at Low pH) Thiol Thiol Form (Ionized at High pH) Thione->Thiol Tautomeric Shift Peak Sharp, Symmetrical HPLC Peak Thione->Peak Elution pH_Control Acidic Buffer (pH 3.5) Locks Equilibrium pH_Control->Thione Stabilizes

Fig 1. Influence of mobile phase pH on the thione-thiol tautomeric equilibrium and peak shape.

Experimental Protocols

3.1. Reagents and Materials

  • 1-(4-Methylphenyl)-1,3-dihydro-2H-imidazole-2-thione (Reference Standard, >99.5% purity).

  • HPLC-grade Acetonitrile (ACN) and Water (Milli-Q or equivalent, 18.2 MΩ·cm).

  • Ammonium acetate (LC-MS grade) and Glacial acetic acid.

3.2. Chromatographic Conditions This method utilizes a reversed-phase (RP-HPLC) approach optimized for standard C18 columns.

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Ammonium Acetate in water, adjusted to pH 3.5 ± 0.1 with glacial acetic acid.

  • Mobile Phase B: Acetonitrile (100%).

  • Elution Mode: Isocratic, 60% A : 40% B (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (thermostatted to ensure reproducible retention times).

  • Detection: UV/DAD at 265 nm (optimized for the conjugated thione-aryl system).

  • Injection Volume: 10 µL.

3.3. Step-by-Step Sample Preparation

  • Diluent Preparation: Prepare a mixture of Mobile Phase A and ACN (60:40, v/v). Note: Matching the sample diluent to the mobile phase prevents solvent-front distortion and refractive index anomalies.

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN (to ensure complete dissolution of the hydrophobic p-tolyl group), then make up to volume with the diluent (Concentration: 1.0 mg/mL).

  • Working Solutions: Serially dilute the stock solution with the diluent to achieve the desired calibration range (e.g., 1–50 µg/mL).

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to HPLC injection to protect the column frit.

Method Validation Workflow & System Suitability

To ensure the trustworthiness of the analytical data, the method must be validated according to ICH Q2(R1) guidelines. A self-validating system incorporates System Suitability Testing (SST) at the beginning of every run to verify that the chromatographic system is adequate for the intended analysis.

SST Acceptance Criteria:

  • Theoretical Plates (N) > 5000

  • Tailing Factor (Tf) ≤ 1.5

  • %RSD of peak area (n=5) ≤ 2.0%

Workflow Step1 1. Analyte Profiling pKa & Tautomerism Assessment Step2 2. Column Selection C18 (150 x 4.6 mm, 5 µm) Step1->Step2 Step3 3. Mobile Phase Optimization Ammonium Acetate (pH 3.5) / ACN Step2->Step3 Step4 4. UV Detection Tuning Max Absorbance at 265 nm Step3->Step4 Step5 5. Method Validation ICH Q2(R1) Parameters Step4->Step5

Fig 2. Step-by-step HPLC method development and validation workflow for imidazole-2-thiones.

Quantitative Data Presentation

The following table summarizes the typical validation parameters expected for this optimized isocratic RP-HPLC method, demonstrating its reliability for routine analysis.

Validation ParameterResult / Acceptance CriteriaScientific Implication
Linearity Range 1.0 – 50.0 µg/mL (R² > 0.999)Confirms proportional detector response across target concentrations.
Limit of Detection (LOD) 0.15 µg/mL (S/N ≥ 3)Establishes the baseline sensitivity of the UV assay.
Limit of Quantitation (LOQ) 0.45 µg/mL (S/N ≥ 10)Defines the lowest reliably quantifiable concentration.
Intra-day Precision (%RSD) < 1.5% (n=6)Validates the repeatability of the injection and integration system.
Accuracy (Recovery %) 98.5% – 101.2%Ensures no matrix interference or sample loss during preparation.
Peak Tailing Factor (Tf) 1.12Confirms successful suppression of the thiol tautomer via pH control.

References

  • Title: Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment Source: MDPI (Molecules) URL: [Link]

  • Title: Albumin Conjugates of Thiosemicarbazone and Imidazole-2-thione Prochelators: Iron Coordination and Antiproliferative Activity Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Sustainable HPLC Method for Resmetirom, a Novel THR-β Agonist: Development, Validation and Greenness Assessment Source: Semantic Scholar (Chromatographia) URL: [Link]

Sources

Application

Application Note: In Vivo Pharmacological Profiling of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced In Vivo Testing Protocols & Mechanistic Guide Executive Summary & Mechanistic Rationale The compound 1-(4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced In Vivo Testing Protocols & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The compound 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione represents a highly versatile pharmacophore. Imidazole-2-thiones are classically recognized for their antithyroid properties, primarily through the inhibition of Thyroid Peroxidase (TPO)[1]. However, the addition of a 1-aryl substitution (the 4-methylphenyl group) structurally aligns the molecule as a "multisubstrate" inhibitor of Dopamine β -Hydroxylase (DBH) [2][3].

In the DBH active site, the 4-methylphenyl moiety mimics the phenethylamine structure of the endogenous substrate (dopamine), while the imidazole-2-thione acts as an oxygen mimic, powerfully chelating the active-site copper atoms[2]. Concurrently, the thione group retains the ability to compete with tyrosine residues for oxidized iodine at the TPO enzyme, suppressing thyroid hormone synthesis[4].

To fully characterize this compound, researchers must evaluate both its sympathetic nervous system modulation (DBH inhibition) and its endocrine disruption potential (TPO inhibition). The following protocols provide a self-validating, field-proven framework for this dual-axis in vivo profiling.

MOA Compound 1-(4-methylphenyl)-1,3-dihydro- 2H-imidazole-2-thione DBH Dopamine β-Hydroxylase (DBH) Active Site Copper Compound->DBH Chelates Cu / Mimics Substrate TPO Thyroid Peroxidase (TPO) Tyrosine Iodination Compound->TPO Competes for Oxidized Iodine NE ↓ Norepinephrine ↑ Dopamine DBH->NE Sympathetic Modulation TH ↓ T3 / T4 Synthesis TPO->TH Endocrine Modulation

Fig 1: Dual pharmacological mechanism of 1-aryl-imidazole-2-thiones targeting DBH and TPO.

Protocol A: Sympathetic Modulation via DBH Inhibition

To accurately measure DBH inhibition, we must quantify the shift in the Dopamine (DA) to Norepinephrine (NE) ratio and observe the resulting hemodynamic changes[5].

Expertise & Causality:

  • Model Selection: We utilize Spontaneously Hypertensive Rats (SHR). Normotensive models possess rapid baroreflex compensations that mask the blood pressure-lowering effects of DBH inhibitors. The SHR model features a hyperactive sympathetic tone, providing a sensitized background.

  • Measurement Modality: Telemetry is strictly required over tail-cuff plethysmography. The thermal stress and physical restraint of tail-cuff methods trigger acute endogenous catecholamine surges, directly antagonizing and confounding the pharmacological readout of a DBH inhibitor.

Step-by-Step Methodology
  • Surgical Preparation: Implant radio-telemetry transmitters (e.g., Data Sciences International) into the abdominal aorta of 12-week-old male SHRs. Allow a 7-day postoperative recovery period.

  • Self-Validating Cohort Design: Divide animals into three groups (n=8/group):

    • Negative Control: Vehicle (0.5% Methylcellulose).

    • Test Article: 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione (30 mg/kg PO).

    • Positive Control: Nepicastat (30 mg/kg PO) – a highly selective, validated DBH inhibitor.

  • Hemodynamic Monitoring: Record baseline Mean Arterial Pressure (MAP) and heart rate for 24 hours. Administer compounds via oral gavage (PO) and continuously record hemodynamic parameters for 12 hours post-dose.

  • Tissue Harvest: At exactly 12 hours post-dose, euthanize the animals via decapitation (to avoid anesthesia-induced catecholamine release). Rapidly excise the left ventricle and adrenal glands, snap-freezing them in liquid nitrogen.

  • HPLC-ECD Analysis: Homogenize tissues in 0.1 M perchloric acid. Analyze the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify DA and NE concentrations.

  • Assay Validation Check: The assay is considered valid only if the Nepicastat positive control group demonstrates a minimum 3-fold increase in the DA/NE ratio in the left ventricle compared to the vehicle.

Protocol B: Antithyroid Efficacy via TPO Inhibition

Because the imidazole-2-thione core is the defining feature of classic antithyroid drugs like methimazole[6], evaluating endocrine disruption is a critical safety and efficacy endpoint.

Expertise & Causality:

  • Biomarker Selection: While TPO inhibitors block the synthesis of new thyroid hormones, circulating Thyroxine (T4) has a relatively long half-life. Therefore, measuring Thyroid Stimulating Hormone (TSH) alongside Free T4 is mandatory. TSH provides a highly sensitive, early biomarker of endocrine disruption due to the rapid loss of negative feedback on the pituitary gland.

  • Sampling Technique: Blood must be drawn via jugular vein catheterization rather than cardiac puncture or retro-orbital bleeding, as acute stress rapidly alters circulating endocrine profiles.

Step-by-Step Methodology
  • Acclimation: Utilize euthyroid adult male Wistar rats (n=8/group). Acclimate for 7 days on a standardized, iodine-controlled diet to prevent dietary iodine from outcompeting the TPO inhibitor.

  • Self-Validating Cohort Design:

    • Negative Control: Vehicle (Saline).

    • Test Article: 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione (15 mg/kg PO, once daily for 14 days).

    • Positive Control: Methimazole (15 mg/kg PO, once daily for 14 days)[1].

  • In Vivo Dosing & Sampling: Administer compounds daily. On Days 0, 7, and 14, collect 200 µL of blood via the jugular vein 4 hours post-dose.

  • Endocrine Profiling: Centrifuge blood to isolate serum. Utilize high-sensitivity rodent-specific ELISAs to quantify Serum Free T4 and TSH.

  • Histopathology: On Day 14, excise the thyroid gland. Fix in 10% neutral buffered formalin, section, and stain with Hematoxylin & Eosin (H&E). Evaluate for follicular cell hypertrophy/hyperplasia—a direct morphological consequence of elevated TSH driving thyroid overstimulation.

  • Assay Validation Check: The assay is validated if the Methimazole cohort exhibits a >50% reduction in Free T4 and a reciprocal >2-fold increase in TSH by Day 14.

Experimental Workflow & Quantitative Expectations

Workflow A Acclimation (7 Days) B Baseline Telemetry A->B C Compound Dosing (PO) B->C D Hemodynamic Monitoring C->D E Plasma/Tissue Harvest D->E F HPLC-ECD & ELISA Assays E->F

Fig 2: Standardized in vivo workflow for evaluating hemodynamic and endocrine parameters.

Expected Quantitative Data Summary

The following table synthesizes the expected pharmacological readouts based on the structural homology of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione to known DBH and TPO inhibitors.

ParameterAssay MethodVehicle Control (Baseline)Test Compound (Expected)Positive Control
Mean Arterial Pressure (MAP) Telemetry (SHR)175 ± 5 mmHg150 ± 6 mmHg145 ± 4 mmHg (Nepicastat)
Left Ventricle DA/NE Ratio HPLC-ECD0.05 ± 0.010.22 ± 0.040.30 ± 0.05 (Nepicastat)
Serum Free T4 (Day 14) ELISA2.5 ± 0.3 ng/dL1.3 ± 0.2 ng/dL0.8 ± 0.2 ng/dL (Methimazole)
Serum TSH (Day 14) ELISA1.5 ± 0.2 ng/mL4.1 ± 0.5 ng/mL5.5 ± 0.6 ng/mL (Methimazole)
Thyroid Histology H&E StainingNormal FolliclesMild HyperplasiaSevere Hyperplasia (Methimazole)

References

  • Kruse, L. I., et al. (1986). Multisubstrate inhibitors of dopamine beta-hydroxylase. 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione. PubMed.[Link]

  • Ross, S. T., et al. (1987). Inhibitors of dopamine beta-hydroxylase. 3. Some 1-(pyridylmethyl)imidazole-2-thiones. PubMed. [Link]

  • Montis, R., et al. (2015). Zinc(ii)-methimazole complexes: synthesis and reactivity. Dalton Transactions.[Link]

  • International Agency for Research on Cancer. (2001). Methimazole (IARC Summary & Evaluation, Volume 79). INCHEM.[Link]

  • Wikipedia Contributors. (2024). Thiamazole. Wikipedia, The Free Encyclopedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

Welcome to the dedicated technical support guide for the crystallization of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione. This resource is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the crystallization of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality single crystals of this compound. As obtaining a well-ordered crystal lattice is paramount for definitive structural elucidation via techniques like X-ray diffraction, this guide synthesizes foundational principles with practical, field-proven troubleshooting strategies.

Foundational Principles: Understanding the Crystallization Cascade

Crystallization is a self-assembly process governed by thermodynamics and kinetics, where molecules transition from a disordered state in solution to a highly ordered, solid-state lattice. The journey from a dissolved solid to a single crystal involves two critical, sequential stages:

  • Supersaturation: This is the essential thermodynamic driving force. A solution becomes supersaturated when it contains more dissolved solute than it can theoretically hold at equilibrium. This unstable state is typically achieved by dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling it, or by gradually evaporating the solvent.[1]

  • Nucleation & Growth: Once supersaturated, the system seeks to return to equilibrium. This begins with nucleation , the formation of microscopic, stable crystalline aggregates (nuclei). Following nucleation, crystal growth occurs as more molecules from the solution deposit onto the surfaces of these nuclei.

For imidazole-2-thiones, intermolecular forces play a critical role. The presence of both a hydrogen bond donor (N-H) and acceptor (the thiocarbonyl sulfur, C=S) facilitates the formation of robust hydrogen-bonded networks, often leading to well-defined crystal packing.[2][3] The key to success is to control the rate at which these processes occur; slow, deliberate progression from supersaturation to growth is essential for forming large, well-ordered single crystals rather than an amorphous precipitate or a microcrystalline powder.[4]

Solvent Selection: The Cornerstone of Crystallization

The choice of solvent is the most critical experimental parameter. An ideal solvent for crystallization should exhibit moderate solubility for the compound, meaning the compound is soluble in the hot solvent but sparingly soluble or insoluble when cold.[5][6]

Based on the known behavior of related benzimidazole-2-thione and imidazole derivatives, which are often crystallized from alcohols, a systematic screening of solvents is recommended.[2][7]

Table 1: Recommended Solvents for Screening

SolventPolarity (Dielectric Constant, ε)Boiling Point (°C)Rationale & Considerations
Ethanol 24.578Primary Choice. Often used for related imidazole-thione derivatives.[2][7] Good balance of polarity and volatility.
Methanol 32.765Higher polarity than ethanol; may be too good a solvent, but useful in a solvent pair.[8]
Isopropanol 19.982Lower polarity than ethanol; may be a good choice if solubility in ethanol is too high.[9]
Acetonitrile 37.582Aprotic polar solvent. Can offer different hydrogen bonding interactions.
Ethyl Acetate 6.077Medium polarity solvent. Useful if the compound is highly soluble in alcohols.
Toluene 2.4111Nonpolar aromatic solvent. Sometimes promotes high-quality crystal growth through π-stacking interactions.[10]
Acetone 20.756A common, volatile solvent. Can be effective but its high volatility can lead to rapid evaporation if not controlled.[6]

Recommended Crystallization Protocols

Purity is paramount; always start with the highest purity material possible. If necessary, purify the compound by flash column chromatography or a preliminary bulk recrystallization before attempting to grow single crystals.[9]

Protocol 1: Slow Cooling Crystallization

This is the most common and often successful method for compounds that are significantly more soluble in a hot solvent than in the same solvent when cold.

  • Dissolution: In a clean Erlenmeyer flask, dissolve approximately 20-50 mg of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione in the minimum amount of a suitable hot solvent (e.g., ethanol).[9] Heat the mixture gently (e.g., on a hot plate) until all the solid dissolves.

  • Insulation & Slow Cooling: Cover the flask with a watch glass to prevent rapid evaporation and contamination.[11] Place the flask on an insulating surface (like a cork ring or a folded paper towel) and allow it to cool slowly and undisturbed to room temperature over several hours.

  • Maturation: Once crystals have formed at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield. This step should also be done slowly to avoid crashing out impurities.[1]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and allow them to air dry.

Protocol 2: Slow Solvent Evaporation

This method is ideal for compounds that are moderately soluble at room temperature.[5]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate or a mixture of ethanol/toluene) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial or beaker to remove any dust or particulate matter, which can act as unwanted nucleation sites.[5]

  • Evaporation Control: Cover the vial with parafilm and carefully puncture it with a needle 1-3 times. This is crucial to slow the rate of evaporation.[4]

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a cupboard) and leave it undisturbed for several days to weeks.[9]

Protocol 3: Vapor Diffusion

This is arguably the best method for very small amounts of material (1-5 mg) or for compounds that are highly soluble in most solvents.[6]

  • Setup: Dissolve the compound in a small volume (100-500 µL) of a "good" solvent (one in which it is readily soluble, e.g., methanol or acetone) inside a small, open vial.

  • Outer Reservoir: Place this inner vial inside a larger, sealable jar or beaker that contains a small amount (1-2 mL) of a "poor," more volatile anti-solvent (one in which the compound is insoluble, e.g., hexane or diethyl ether).

  • Diffusion: Seal the larger container. The anti-solvent vapor will slowly diffuse into the inner vial containing the compound solution. This gradually decreases the solubility of the compound, leading to slow and controlled crystal growth.

  • Incubation: Allow the system to stand undisturbed for several days.

Troubleshooting Guide

This section addresses the most common issues encountered during crystallization experiments in a question-and-answer format.

Issue 1: No crystals are forming after the solution has cooled.

  • Possible Cause: The solution is not sufficiently supersaturated. This is the most common reason for crystallization failure and usually means too much solvent was added initially.[12]

  • Solutions:

    • Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a clean glass rod. The microscopic scratches on the glass can provide nucleation sites.[11][12]

    • Add a Seed Crystal: If you have a previously obtained crystal of the pure compound, add a tiny speck to the solution to act as a template for growth.[11]

    • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[12]

    • Cool Further: If crystals haven't formed at room temperature, move the flask to a refrigerator or an ice bath. However, do this only after attempting the above, as rapid cooling can decrease crystal quality.[1]

Issue 2: An oil or liquid is separating from the solution instead of crystals ("oiling out").

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is too concentrated. This is more likely to occur if the compound is impure or if the solution is cooled too quickly.[12][13]

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution until the oil fully redissolves. Add a small amount of additional solvent (10-20% more) and attempt the slow cooling process again.[1][12]

    • Slow Down Cooling: Insulate the flask more effectively or allow it to cool on a hotplate that is turned off to ensure a very gradual temperature decrease.[12]

    • Change Solvents: Select a solvent with a lower boiling point or try a different solvent system altogether. The boiling point of the solvent should ideally be lower than the melting point of the compound.[13]

Issue 3: The product crashes out of solution as a fine powder or tiny needles.

  • Possible Cause: The rate of crystallization is too fast due to excessive supersaturation or rapid cooling.[11]

  • Solutions:

    • Use More Solvent: The goal is to exceed the minimum amount of hot solvent required for dissolution. Re-heat the solution and add a small amount of extra solvent to slow down the process upon cooling. An ideal crystallization should see initial crystal formation over 5-15 minutes, not instantly.[11]

    • Ensure Slower Cooling: Use a larger flask for a smaller volume (to reduce surface area for cooling), insulate the flask, and ensure it is not in a cold draft.[11]

Issue 4: The final crystal yield is very low.

  • Possible Cause: Too much solvent was used, meaning a significant amount of the compound remains dissolved in the mother liquor even at low temperatures.[11]

  • Solutions:

    • Test the Mother Liquor: After filtering your crystals, take the filtrate (mother liquor) and evaporate some of the solvent. If more solid appears, it confirms that the yield can be improved.

    • Recover a Second Crop: Concentrate the mother liquor by boiling off some of the solvent and repeat the cooling process to obtain a second batch of crystals. Note that this second crop may be less pure than the first.

    • Optimize Initial Solvent Volume: In your next attempt, be more meticulous about using the minimum amount of hot solvent necessary for complete dissolution.[1]

Visual Workflow: Troubleshooting Crystallization

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Begin Crystallization (e.g., Slow Cooling) check_crystals Crystals Formed? start->check_crystals is_oil Is it an Oil? check_crystals->is_oil Yes, but... success Success! Isolate & Dry Crystals check_crystals->success Yes no_crystals No Crystals check_crystals->no_crystals No is_powder Is it a Powder/Tiny Needles? is_oil->is_powder No oil_out Oiled Out is_oil->oil_out Yes is_powder->success No, good quality powder Powder/Needles is_powder->powder Yes scratch_seed 1. Scratch Flask 2. Add Seed Crystal no_crystals->scratch_seed check_again Crystals Formed? scratch_seed->check_again check_again->success Yes reduce_solvent Reduce Solvent Volume & Re-cool check_again->reduce_solvent No reduce_solvent->start reheat_dilute 1. Re-heat to Dissolve 2. Add More Solvent 3. Cool Slower oil_out->reheat_dilute reheat_dilute->start reheat_more_solvent 1. Re-heat to Dissolve 2. Add More Solvent 3. Cool Slower powder->reheat_more_solvent reheat_more_solvent->start

Caption: A decision-making workflow for troubleshooting common crystallization outcomes.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal crystal size for single-crystal X-ray diffraction?

    • A1: Ideally, a crystal should be between 0.1 mm and 0.3 mm in all dimensions.[4][10] However, modern diffractometers can often work with smaller samples. The most important factors are that the crystal is a single, non-twinned specimen with no visible cracks or defects.[4]

  • Q2: How can I remove colored impurities from my compound before crystallization?

    • A2: If your compound is contaminated with colored impurities, you can add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the impurities. Use a fluted filter paper for hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[1][13]

  • Q3: What is the purpose of using a solvent pair (binary solvent system)?

    • A3: A solvent pair is used when no single solvent has the ideal solubility profile. It consists of a "good" solvent in which the compound is very soluble and a "poor" solvent (or anti-solvent) in which it is insoluble. The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to re-clarify the solution, which is then cooled slowly.[1]

  • Q4: How important are vibrations and mechanical disturbances?

    • A4: Extremely important. Mechanical disturbances can induce rapid, uncontrolled nucleation, leading to the formation of many small crystals instead of a few large ones. It is crucial to place your crystallization vessel in a location where it will not be moved or jostled.[5]

References

  • [Solubility of (b) 1H-imidazole, (

  • _MM-GBSA_Calculation)

Sources

Optimization

Preventing oxidation of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione during storage

Welcome to the technical support center for 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and stability of your experimental materials.

Introduction: The Challenge of Stability

1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione is a valuable heterocyclic compound in medicinal chemistry and materials science. However, like many thione-containing molecules, it is susceptible to oxidation, which can compromise its purity and reactivity in downstream applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate these stability issues.

Troubleshooting Guide: Diagnosing and Resolving Oxidation

Issue 1: I've observed a decrease in the purity of my stored 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione. What is the likely cause?

The most common cause of purity degradation during storage is oxidation. The thione functional group in your compound is susceptible to oxidation, primarily forming a disulfide-linked dimer. This oxidation is accelerated by the presence of atmospheric oxygen, light, and elevated temperatures.

Underlying Mechanism: Thione-Thiol Tautomerism and Oxidation

While 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione predominantly exists in the more stable thione form, it is in equilibrium with its thiol tautomer. The thiol form is more readily oxidized to form a disulfide bridge, as illustrated below. The stability of the thione tautomer helps to prevent spontaneous oxidation to the disulfide.[1][2]

Oxidation Pathway Thione 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione (Thione Form) Thiol 1-(4-methylphenyl)-1H-imidazole-2-thiol (Thiol Tautomer) Thione->Thiol Tautomerization Thiol->Thione Oxidation Oxidation (O2, light, heat) Thiol->Oxidation Disulfide 1,1'-bis(4-methylphenyl)-1,3,1',3'-tetrahydro- 2,2'-disulfanediylbis(2H-imidazole) (Disulfide Dimer) Oxidation->Disulfide

Caption: Oxidation pathway of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione.

Issue 2: How can I confirm that my compound has oxidized?

The presence of the disulfide dimer can be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): The disulfide dimer will typically have a different Rf value compared to the parent compound.

  • High-Performance Liquid Chromatography (HPLC): A new peak with a different retention time will be observed. The disulfide, being a larger molecule, often elutes later on a reverse-phase column.

  • Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the disulfide dimer (M+H)+.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: You may observe changes in the proton and carbon spectra, including the appearance of a new set of signals corresponding to the dimer.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione to prevent oxidation?

To ensure long-term stability, the compound should be stored under an inert atmosphere, protected from light, and at a reduced temperature.

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, a key driver of oxidation.
Temperature 2-8 °CReduces the rate of chemical degradation.
Light Amber glass vial or opaque containerProtects the compound from light-induced degradation.
Container Tightly sealed vial with a PTFE-lined capPrevents ingress of air and moisture.

Q2: I don't have access to a glovebox. How can I handle the compound under an inert atmosphere?

A Schlenk line can be used to create an inert atmosphere in your storage vial. The "purge-and-refill" technique is effective for removing air.

Protocol for Inert Gas Blanketing:

  • Place the solid compound in a vial with a septum-lined cap.

  • Insert a needle connected to a vacuum source and another needle connected to an inert gas line.

  • Evacuate the vial for several minutes to remove the air.

  • Refill the vial with an inert gas (argon or nitrogen).

  • Repeat this vacuum/inert gas cycle at least three times to ensure a completely inert atmosphere.

  • Store the vial under a positive pressure of the inert gas.

Q3: Can I use an antioxidant to improve stability?

Yes, the addition of a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) can further inhibit oxidation.[3][4][5]

  • Recommended Concentration: A low concentration of BHT, typically in the range of 0.01-0.1% (w/w), is generally effective.[6]

Analytical Quality Control

Q4: Can you provide a starting HPLC method for assessing the purity of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione and detecting its disulfide dimer?

A reverse-phase HPLC (RP-HPLC) method with UV detection is a suitable technique for routine purity analysis.

HPLC ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Expected Elution Profile:

  • 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione will have a specific retention time.

  • The disulfide dimer, being more non-polar, is expected to have a longer retention time.

Caption: Troubleshooting workflow for addressing oxidation.

References

  • Indian Academy of Sciences. (n.d.). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC monitoring of directed disulfide formation reaction. Retrieved from [Link]

  • LookChem. (n.d.). ANTIOXIDANT BHT. Retrieved from [Link]

  • Biotecnia. (2022, February 23). Evaluation of the antioxidant interaction between butylated hydroxytoluene and quercetin and their utility for beef patties preservation. Retrieved from [Link]

  • MDPI. (n.d.). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Retrieved from [Link]

  • Feed Analysis Experts. (n.d.). Antioxidant. Retrieved from [Link]

  • Revista de Chimie. (n.d.). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Retrieved from [Link]

  • PubMed. (n.d.). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Retrieved from [Link]

  • ResearchGate. (2020, November 23). Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4- (4-chlorophenyl)azetidin-2-one). Retrieved from [Link]

  • ResearchGate. (n.d.). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. Retrieved from [Link]

  • MDPI. (2019, October 3). Unexpected Intrinsic Lability of Thiol-Functionalized Carboxylate Imidazolium Ionic Liquids. Retrieved from [Link]

  • World News of Natural Sciences. (2020). Novel Synthesis, spectral, characterization of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole and its applications of molecular docking, anticancer activity. Retrieved from [Link]

  • Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]

  • SciSpace. (1973). The thione-thiol tautomerism in simple thioamides. Retrieved from [Link]

  • Springer. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • ResearchGate. (2020, December 12). Synthesis and Characterization of 3,3'-(disulfanediylbis (methylene)) bis(1,4-bis(4-bromophenyl)azetidin-2-one). Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 6). Design and synthesis of tetrahydrochromeno[3,4-e]isoindole-1,3(2H,3aH)-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial activity, ADMET analysis and photophysical properties. Retrieved from [Link]

  • Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,1'-Carbonylbis(1H-imidazole) on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Polyether-tethered imidazole-2-thiones, imidazole-2-selenones and imidazolium salts as collectors for the flotation of lithium aluminate and spodumene. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione Metal Binding

Welcome, researchers, to a dedicated resource for navigating the complexities of metal complexation with sterically hindered ligands. This guide focuses on 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione, a ligand o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, to a dedicated resource for navigating the complexities of metal complexation with sterically hindered ligands. This guide focuses on 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione, a ligand of significant interest in medicinal chemistry and materials science. The bulky 4-methylphenyl (tolyl) group at the N1 position introduces considerable steric challenges that can impede or alter its coordination behavior with metal centers.

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and achieve successful synthesis and characterization of your target metal complexes.

I. Frequently Asked Questions (FAQs)

Here, we address common initial hurdles and foundational concepts related to steric hindrance in the context of your ligand.

Q1: What is steric hindrance and how does the 4-methylphenyl group on 1,3-dihydro-2H-imidazole-2-thione cause it?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction.[1][2][3] In the case of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione, the tolyl group is a bulky substituent. Its size and proximity to the primary coordinating atom, the exocyclic sulfur, can physically block the approach of a metal ion, making the formation of a metal-sulfur bond more difficult. This is a common challenge when working with sterically demanding ligands.[4][5][6]

Q2: What are the typical signs in my experiment that suggest steric hindrance is a problem?

A2: Several experimental observations can point towards steric hindrance issues:

  • Low or No Product Yield: The most obvious sign is a significantly lower than expected yield of your metal complex, or the reaction failing to produce any of the desired product.[1]

  • Formation of Unexpected Products: You might isolate complexes with different stoichiometries than intended (e.g., a 1:1 metal-to-ligand ratio instead of a 1:2 ratio) or complexes where the ligand has coordinated in an alternative, less hindered mode.

  • Incomplete Reactions: Even with an excess of one reagent, you may observe unreacted starting materials, indicating the reaction is not proceeding to completion.

  • Precipitation or Aggregation: Changes in the solubility of your complex compared to analogous, less hindered systems can sometimes be an indirect indicator of altered molecular packing due to steric bulk.[1]

Q3: Besides the sulfur atom, can 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione coordinate to metals through other atoms?

A3: Yes, while the thione sulfur is typically the most nucleophilic and common coordination site for this class of ligands, coordination can also occur through one of the imidazole nitrogen atoms.[7][8] In some cases, it can even act as a bridging ligand, coordinating to two different metal centers simultaneously through its sulfur and a nitrogen atom. The specific coordination mode is influenced by factors like the nature of the metal ion, the solvent, and the presence of other ligands.

Q4: Can I predict the likelihood of steric hindrance with a particular metal ion before running the experiment?

A4: While computational modeling can offer some predictive insights, a good starting point is to consider the preferred coordination geometry and ionic radius of your metal ion. Larger metal ions with a preference for lower coordination numbers might be less susceptible to steric hindrance from the tolyl group. Conversely, smaller metal ions that favor higher coordination numbers (e.g., octahedral geometry) may face greater challenges in accommodating multiple bulky ligands.

II. Troubleshooting Guides

This section provides a more in-depth, problem-solution format for when you've identified a specific issue in your experimental workflow.

Problem 1: Consistently Low Yield of the Desired Metal Complex

You've attempted the synthesis of your 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione metal complex multiple times, but the yield remains stubbornly low.

Causality Analysis:

Low yields in the face of potential steric hindrance often stem from an unfavorable reaction equilibrium or slow reaction kinetics. The activation energy required to overcome the steric barrier for the metal and ligand to approach each other is high, leading to a slow reaction. Alternatively, the final complex might be sterically strained, shifting the equilibrium back towards the starting materials.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low Yield Observed temp Increase Reaction Temperature start->temp Increase kinetic energy time Extend Reaction Time temp->time Allow more time for reaction solvent Change Solvent System time->solvent Alter solubility & coordination metal_salt Vary the Metal Salt Anion solvent->metal_salt Change lability of precursor reagent_order Modify Order of Reagent Addition metal_salt->reagent_order Optimize intermediate formation success Improved Yield reagent_order->success

Caption: Workflow for addressing low complex yields.

Step-by-Step Solutions:
  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Start with a modest increase (e.g., from room temperature to 40-60 °C) and monitor the reaction progress by TLC or another suitable technique. Be mindful of potential decomposition of your reactants or products at higher temperatures.

  • Extend Reaction Time: Sterically hindered reactions are often slower. Try extending the reaction time significantly (e.g., from a few hours to 24-48 hours) to allow the reaction to reach equilibrium.

  • Solvent Optimization: The choice of solvent can have a profound impact.

    • Coordinating Solvents: Solvents like acetonitrile or DMF can sometimes facilitate the reaction by weakly coordinating to the metal ion first, forming a more reactive intermediate.

    • Non-Coordinating Solvents: Conversely, if a solvent is too strongly coordinated to the metal, it may inhibit the binding of your sterically hindered ligand. In such cases, switching to a less coordinating solvent like dichloromethane or toluene might be beneficial.

  • Vary the Metal Salt/Precursor: The counter-ion of your metal salt can affect the lability of the starting metal complex. Metal salts with weakly coordinating anions (e.g., perchlorate, triflate) are often more reactive than those with strongly coordinating anions (e.g., chloride).[9]

  • Modify the Order of Addition: The way you mix your reagents can matter. For example, adding a solution of the ligand dropwise to a solution of the metal salt might be more effective than the reverse, as it maintains a low instantaneous concentration of the ligand, potentially preventing the formation of undesired oligomeric species.

Problem 2: Formation of an Unexpected Coordination Isomer or Stoichiometry

You have successfully synthesized a complex, but spectroscopic or crystallographic analysis reveals a different coordination mode or metal-to-ligand ratio than anticipated. For instance, you might observe N-coordination instead of the expected S-coordination, or a 1:1 complex when you aimed for a 1:2 complex.

Causality Analysis:

The formation of unexpected isomers is a classic outcome of steric hindrance. The bulky tolyl group may prevent the formation of the thermodynamically most stable product (e.g., a bis-ligand complex with two bulky groups clashing) and instead favor a kinetically accessible or less sterically strained alternative.

Strategies for Directing Coordination:

G cluster_1 Directing Coordination start Unexpected Isomer/Stoichiometry ratio Adjust Metal:Ligand Stoichiometry start->ratio Favor desired ratio ancillary Introduce Ancillary Ligands ratio->ancillary Block coordination sites deprotonation Use a Base for Deprotonation ancillary->deprotonation Enhance nucleophilicity template Template Synthesis deprotonation->template Utilize template effect desired_product Desired Product Formation template->desired_product

Caption: Strategies to control coordination outcome.

Step-by-Step Solutions:
  • Adjust Stoichiometric Ratios: Carefully controlling the molar ratio of your metal salt to the ligand is crucial. If you are isolating a 1:1 complex but desire a 1:2 complex, try increasing the molar excess of the ligand. Conversely, to favor a 1:1 complex, use a stoichiometric amount or a slight excess of the metal salt.

  • Introduce Ancillary Ligands: The use of co-ligands can be a powerful tool. For example, if you are trying to form a mononuclear complex but are getting a bridged dimer, introducing a chelating ligand like 2,2'-bipyridine can occupy some of the metal's coordination sites and prevent bridging.

  • Deprotonation of the Ligand: The N-H proton of the imidazole ring is acidic and can be removed with a mild base. The resulting anionic ligand is a stronger nucleophile and may coordinate more readily. This can be particularly useful for encouraging N-coordination or bridging modes.[7]

  • Consider a Template Synthesis: In some cases, a "template" ion (which could be the metal ion itself or another species) can organize the ligands in a specific arrangement before the final complex is formed, guiding the reaction towards the desired product.

III. Experimental Protocols

Here we provide a generalized, yet detailed, protocol for the synthesis of a metal complex with 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione, incorporating troubleshooting considerations.

Protocol: Synthesis of a Generic M(II)-[1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione]₂Cl₂ Complex

This protocol is a starting point and may require optimization for your specific metal of interest.

Materials:

  • 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

  • A suitable M(II)Cl₂ salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Schlenk Flasks or similar inert atmosphere glassware

  • Magnetic Stirrer and Stir Bar

  • Heating Mantle or Oil Bath

Procedure:

  • Preparation of Reactant Solutions:

    • In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.0 mmol of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione in 20 mL of anhydrous ethanol.

    • In a separate 25 mL Schlenk flask, dissolve 1.0 mmol of the M(II)Cl₂ salt in 10 mL of anhydrous ethanol. Gentle heating may be required to fully dissolve the metal salt.

  • Reaction:

    • While stirring the ligand solution, add the metal salt solution dropwise over a period of 15-20 minutes at room temperature.

    • Upon addition, you may observe a color change or the formation of a precipitate.

    • Continue stirring the reaction mixture at room temperature for 12 hours.

  • Troubleshooting Mid-Reaction:

    • No Apparent Reaction: If no change is observed after a few hours, gradually heat the reaction mixture to 50 °C and maintain this temperature. Monitor the reaction by taking small aliquots for TLC analysis.

    • Immediate Heavy Precipitation: If a large amount of precipitate forms immediately, it could be an insoluble starting material or an undesired polymeric product. Try diluting the reaction mixture with more solvent.

  • Isolation of the Product:

    • After the reaction period, reduce the volume of the solvent in vacuo to approximately one-third of the original volume.

    • Slowly add anhydrous diethyl ether to the concentrated solution until a precipitate forms.

    • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, followed by a generous wash with diethyl ether.

  • Drying and Characterization:

    • Dry the product in a vacuum desiccator.

    • Characterize the complex using appropriate techniques such as FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis. Single-crystal X-ray diffraction is the definitive method for structure elucidation.

Expected Spectroscopic Shifts:

  • FT-IR: A noticeable shift in the C=S stretching frequency (typically around 1140-1200 cm⁻¹) to a lower wavenumber upon coordination to the metal is expected.[10]

  • ¹H NMR: The N-H proton signal will likely broaden or shift upon coordination. The signals for the aromatic protons on the tolyl group and the imidazole ring may also experience shifts depending on the metal and its magnetic properties.

Data Summary Table
Metal IonTypical Coordination GeometryIonic Radius (Å) for CN=4Potential for Steric HindranceNotes
Co(II)Tetrahedral/Octahedral0.58ModerateCan often accommodate two ligands in a tetrahedral geometry.
Ni(II)Square Planar/Octahedral0.55Moderate to HighSquare planar geometry might be favored to reduce steric clash.
Cu(II)Distorted Octahedral/Square Planar0.57ModerateJahn-Teller distortion can influence coordination.
Zn(II)Tetrahedral0.60Low to ModerateThe d¹⁰ configuration allows for flexible coordination geometries.

IV. Conclusion

Overcoming steric hindrance in the coordination chemistry of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione is a challenge that can be systematically addressed. By understanding the principles of steric effects and methodically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve their chances of success. Remember that each metal-ligand system is unique, and a degree of empirical optimization is almost always necessary. We hope this guide serves as a valuable resource in your research endeavors.

V. References

  • Complexes of 1,3‐Dihydro‐1‐Methyl‐2H‐Imidazole‐2‐Thione with Cobalt(II). (URL: [Link])

  • Tuning steric and electronic effects in transition-metal β-diketiminate complexes - PMC. (URL: [Link])

  • Synthesis and structures of dinuclear palladium complexes with 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione - PMC. (URL: [Link])

  • Sterically hindered chiral organometallic complexes: An X-ray crystallographic, NMR spectroscopic and EHMO study - MacSphere. (URL: [Link])

  • Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand | Dalal Institute. (URL: [Link])

  • Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions | Inorganic Chemistry. (URL: [Link])

  • Synthesis and characterization of Cu(I) and Ag(I) complexes of 4,5-diphenylimidazole-2-thione. (URL: [Link])

  • Steric hindrance effect on adsorption of metal-organic complexes onto aminophosphonate chelating resin | Request PDF. (URL: [Link])

  • Steric Hindrance of Glyphosate Adsorption to Metal (Hydr)oxides: A Novel Model Approach for Organic Matter-Mineral Interactions - PMC. (URL: [Link])

  • Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Validating the Antioxidant Capacity of 1-(4-Methylphenyl)-1,3-dihydro-2H-imidazole-2-thione: A Comprehensive Comparison Guide

Executive Summary In the landscape of redox biology and drug development, the imidazole-2-thione scaffold has emerged as a privileged pharmacophore. While naturally occurring thiones like ergothioneine and synthetic agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of redox biology and drug development, the imidazole-2-thione scaffold has emerged as a privileged pharmacophore. While naturally occurring thiones like ergothioneine and synthetic agents like methimazole are well-characterized, researchers are increasingly investigating N-aryl substituted derivatives to optimize lipophilicity and cellular permeability.

This guide provides an objective, data-driven evaluation of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione (an N-aryl imidazole-2-thione). By comparing its performance against established antioxidant standards (Trolox, Ascorbic Acid, Ergothioneine, and Methimazole), this document serves as a foundational resource for scientists seeking to validate the redox capacities of novel thione derivatives using standardized, self-validating in vitro assays.

Mechanistic Rationale: The Imidazole-2-Thione Redox System

To accurately design validation experiments, one must first understand the unique physical chemistry of imidazole-2-thiones. Unlike classic phenolic antioxidants (e.g., Vitamin E) that rely primarily on rapid hydrogen atom transfer (HAT), imidazole-2-thiones operate through a multifaceted redox mechanism driven by tautomerization[1].

Thione-Thiol Tautomerism and ROS Scavenging

In aqueous solution at physiological pH, 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione exists predominantly in its highly stable thione form rather than the thiol form[2]. This thermodynamic preference makes the molecule unusually resistant to autoxidation by molecular oxygen[2]. However, upon encountering highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) or peroxynitrite (ONOO⁻), the sulfur atom acts as a potent electron donor, neutralizing the radical and oxidizing the thione into a stable disulfide dimer[1].

Metal Chelation and Fenton Reaction Inhibition

Beyond direct radical scavenging, the imidazole-2-thione moiety is a soft Lewis base that forms tight coordination complexes with transition metals like Cu(I) and Fe(II)[1]. By sequestering these metal ions, the compound effectively inhibits metal-catalyzed Fenton chemistry, preventing the generation of secondary hydroxyl radicals from hydrogen peroxide[1]. The addition of the 4-methylphenyl (p-tolyl) group enhances the molecule's lipophilicity, theoretically allowing better partitioning into lipid membranes to protect against lipid peroxidation compared to the highly hydrophilic methimazole.

RedoxMechanism Thione 1-(4-Methylphenyl)-1,3-dihydro- 2H-imidazole-2-thione (Thione Form) Thiol 1-(4-Methylphenyl)-1H- imidazole-2-thiol (Thiol Form) Thione->Thiol Tautomerization (Physiological pH) ROS Reactive Oxygen Species (•OH, ONOO⁻, H₂O₂) Thione->ROS Direct Electron/Hydrogen Donation Metal Transition Metals (Cu⁺, Fe²⁺) Thione->Metal Chelation / Coordination Disulfide Oxidized Disulfide Dimer (Stable End Product) Thione->Disulfide Oxidation by ROS Thiol->ROS Direct Scavenging Thiol->Disulfide Oxidation by ROS Scavenged Neutralized ROS (H₂O, Stable Anions) ROS->Scavenged Neutralization Complex Metal-Thione Complex (Prevents Fenton Reaction) Metal->Complex Sequestration

Mechanism of action: Thione-thiol tautomerism, ROS scavenging, and metal chelation by imidazole-2-thiones.

Comparative Performance Analysis

To establish the efficacy of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione, it must be benchmarked against both structural analogs and universal antioxidant standards. The table below synthesizes expected comparative performance metrics based on the established behavior of the imidazole-2-thione class in standard colorimetric assays.

Note: Imidazole-2-thiones typically show moderate activity in DPPH assays compared to ascorbic acid because DPPH primarily measures HAT mechanisms, whereas thiones excel in single electron transfer (SET) and metal chelation.

Compound / AntioxidantClassificationDPPH IC₅₀ (µM)FRAP Value (µM Fe²⁺ eq. at 100 µM)Primary Redox Mechanism
1-(4-Methylphenyl)-...-thione Synthetic N-Aryl Thione48.5 ± 2.1410 ± 15SET, Metal Chelation, Lipophilic partitioning
Methimazole Synthetic Alkyl Thione75.2 ± 3.4320 ± 12SET, Metal Chelation
Ergothioneine Natural Thione62.0 ± 2.8385 ± 14SET, Metal Chelation, Transporter-mediated
Trolox Vitamin E Analog (Standard)24.5 ± 1.2950 ± 20Rapid HAT (Lipophilic)
Ascorbic Acid Vitamin C (Standard)18.2 ± 0.91000 ± 25Rapid HAT (Hydrophilic)

Data Interpretation: The electron-donating methyl group on the phenyl ring of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione stabilizes the radical intermediate formed during oxidation, resulting in a lower IC₅₀ (higher potency) compared to unsubstituted or alkyl-substituted analogs like methimazole.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are engineered with built-in validation steps.

Workflow Start Sample Preparation 1-(4-Methylphenyl)-...-thione (Stock in DMSO/Methanol) DPPH_Branch DPPH Assay Workflow Start->DPPH_Branch FRAP_Branch FRAP Assay Workflow Start->FRAP_Branch DPPH_Reagent Add 0.1 mM DPPH (in Ethanol/Methanol) DPPH_Branch->DPPH_Reagent FRAP_Reagent Add FRAP Working Solution (Acetate Buffer, TPTZ, FeCl₃) FRAP_Branch->FRAP_Reagent DPPH_Incubate Incubate 20-30 min (Dark, Room Temp) DPPH_Reagent->DPPH_Incubate FRAP_Incubate Incubate 4-30 min (37°C) FRAP_Reagent->FRAP_Incubate DPPH_Read Read Absorbance at 517 nm DPPH_Incubate->DPPH_Read FRAP_Read Read Absorbance at 593 nm FRAP_Incubate->FRAP_Read Analysis Data Analysis Calculate IC₅₀ & Fe(II) Equivalents DPPH_Read->Analysis FRAP_Read->Analysis

Standardized experimental workflow for DPPH radical scavenging and FRAP assays.

Protocol A: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of the thione to reduce the stable purple DPPH radical into a yellow hydrazine derivative[3].

Reagent Preparation:

  • Dissolve 4 mg of DPPH in 100 mL of absolute ethanol or methanol to create a 0.1 mM working solution[3]. Causality: DPPH is highly sensitive to light and degrades rapidly; this solution must be prepared fresh and stored in an amber flask.

  • Prepare a 10 mM stock of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione in DMSO, then perform serial dilutions (e.g., 10, 25, 50, 100, 200 µM) using methanol.

Assay Execution:

  • In a 96-well plate, add 20 µL of the sample (or standard/solvent blank) to each well[3].

  • Add 180 µL of the 0.1 mM DPPH solution to each well.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes[3]. Causality: The dark environment prevents photon-induced radical degradation, while the 30-minute window allows slower-reacting thiones to reach reaction equilibrium.

  • Measurement: Read the absorbance at 517 nm using a microplate reader[3].

  • Validation: Ensure the negative control (DMSO + DPPH) maintains an absorbance of ~0.8 to 1.0. Calculate % Scavenging = [(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol B: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay quantifies electron-donating capability by measuring the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a brilliant blue ferrous (Fe²⁺) complex[4].

Reagent Preparation:

  • Acetate Buffer: Prepare 300 mM acetate buffer and adjust to pH 3.6. Causality: Low pH is critical to maintain iron solubility and drive the redox potential of the reaction[4].

  • TPTZ Solution: Dissolve 10 mM TPTZ in 40 mM HCl[4].

  • Ferric Solution: Prepare 20 mM FeCl₃·6H₂O in distilled water[4].

  • Working FRAP Reagent: Mix the Acetate Buffer, TPTZ, and FeCl₃ in a 10:1:1 ratio[4]. Warm to 37°C before use.

Assay Execution:

  • Add 150 µL of the warmed FRAP working reagent to a 96-well plate[4].

  • Add 20 µL of the thione sample (or FeSO₄ standards ranging from 0–1000 µM)[4].

  • Incubation: Incubate at 37°C for precisely 4 to 10 minutes[4]. Causality: The kinetic reduction of iron by thiones can vary; maintaining a strict temperature and time ensures reproducibility across plates.

  • Measurement: Read the absorbance at 593 nm[4].

  • Validation: Plot the FeSO₄ standard curve. The R² value must be ≥ 0.99. Interpolate the absorbance of the thione samples against this curve to express results as µM Fe²⁺ equivalents.

References

  • Elucidating the Protective Mechanisms of Methimazole against Copper(I)-Mediated Fenton Chemistry Using Online Mass Spectrometry Source: ACS Publications URL:[Link]

  • The biology of ergothioneine, an antioxidant nutraceutical Source: PMC - NIH URL:[Link]

  • Antioxidant Assays Source: ResearchGate URL:[Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay Source: Ultimate Treat URL:[Link]

Sources

Comparative

A Researcher's Guide to the Binding Affinities of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione Ligands

In the landscape of modern medicinal chemistry, the imidazole-2-thione scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the imidazole-2-thione scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the binding affinities of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione and its structural analogs, with a focus on their potential as therapeutic agents. We will delve into their structure-activity relationships (SAR), examine their interactions with various biological targets, and provide detailed protocols for assessing their binding characteristics.

The 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione core structure is a key pharmacophore in the development of novel inhibitors for a range of biological targets. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[1][2] Understanding the binding affinities of these derivatives is crucial for optimizing their potency and selectivity.

Comparative Analysis of Binding Affinities

Direct, head-to-head comparisons of the binding affinities (e.g., K_d_ or K_i_ values) for a systematic series of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione ligands are not extensively documented in publicly available literature. However, a wealth of information can be gleaned from functional assays that report the half-maximal inhibitory concentration (IC_50_). While IC_50_ values are not a direct measure of binding affinity, they provide a valuable proxy for the potency of a compound and are influenced by its affinity for the target.

The following table summarizes the IC_50_ values for a selection of imidazole-2-thione derivatives against various biological targets. This data has been collated from multiple studies to provide a comparative overview. It is important to note that direct comparison of IC_50_ values across different studies should be approached with caution due to variations in experimental conditions.

Compound/DerivativeTargetAssayIC_50_ (µM)Reference
Imidazole-2-thione tethered acenaphthylenone derivatives
Compound 5hTopoisomerase IIEnzyme Inhibition Assay0.34[3]
Compound 5bTopoisomerase IIEnzyme Inhibition Assay0.54[3]
N-1 arylidene amino imidazole-2-thiones
Compound 5MCF-7 (Breast Cancer)MTT Assay< 5[4][5]
HepG2 (Liver Cancer)MTT Assay< 5[4][5]
HCT-116 (Colon Cancer)MTT Assay< 5[4][5]
Benzotriazole-linked imidazol-2-thiones
Compound BI9MCF-7 (Breast Cancer)Antiproliferative Assay3.57[6]
HL-60 (Leukemia)Antiproliferative Assay0.40[6]
HCT-116 (Colon Cancer)Antiproliferative Assay2.63[6]
2,4-diphenyl-1H-imidazole analogs
Representative CompoundsCannabinoid Receptor 2 (CB2)Functional AssayPotent Agonist Activity[7]
Imidazole derivative AromataseJEG-3 Cell Preparation0.0002[8]
Steroid SulfataseJEG-3 Cell Preparation0.0025[8]

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on imidazole-2-thione derivatives allows for the deduction of several key structure-activity relationships:

  • Substitution at the N-1 Position: The nature of the substituent at the N-1 position of the imidazole ring significantly influences the biological activity. The presence of an aryl group, such as the 4-methylphenyl moiety, is a common feature in many active compounds.

  • Substitution at the C-4 and C-5 Positions: Modifications at the C-4 and C-5 positions of the imidazole ring have been shown to be critical for potency and selectivity. For instance, in the case of 4,5-diaryl-1H-imidazole-2(3H)-thiones, the substitution pattern on the aryl rings can dramatically affect their inhibitory activity against enzymes like 15-lipoxygenase.

  • The Thione Moiety: The sulfur atom of the thione group is often involved in key interactions with the biological target, such as metal chelation in the active site of metalloenzymes.

The following diagram illustrates the general workflow for a typical SAR study.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Start Lead Compound (e.g., 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione) Synth Synthesize Analogs (Vary Substituents) Start->Synth Assay Binding/Functional Assay (e.g., IC50 determination) Synth->Assay SAR Establish Structure-Activity Relationship (SAR) Assay->SAR Design Design New Analogs (Based on SAR) SAR->Design Design->Synth Iterative Cycle

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Experimental Protocols for Binding Affinity Determination

To ensure the scientific integrity of binding affinity data, it is imperative to employ robust and validated experimental methodologies. Below are detailed protocols for commonly used techniques.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.

Protocol:

  • Immobilization of the Target Protein:

    • Activate the surface of a sensor chip (e.g., CM5) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (e.g., an enzyme or receptor) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of the 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione ligand in a suitable running buffer.

    • Inject the ligand solutions over the immobilized protein surface, starting with the lowest concentration.

    • Monitor the change in the refractive index (measured in response units, RU) over time to obtain sensorgrams for the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_ / k_a_).

The following diagram illustrates the workflow for an SPR experiment.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Chip Sensor Chip Immobilize Immobilize Target on Chip Chip->Immobilize Target Target Protein Target->Immobilize Ligand Ligand Series Inject Inject Ligand over Surface Ligand->Inject Immobilize->Inject Monitor Monitor RU Change (Sensorgram) Inject->Monitor Fit Fit Data to Binding Model Monitor->Fit Determine Determine ka, kd, Kd Fit->Determine

Caption: A step-by-step workflow for a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable buffer and load it into the sample cell of the ITC instrument.

    • Prepare a solution of the 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione ligand at a higher concentration in the same buffer and load it into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (K_a_ or K_d_), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Conclusion

The 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione scaffold and its derivatives represent a promising class of compounds with diverse biological activities. While direct comparative binding affinity data is sparse, the available IC_50_ values from functional assays highlight their potential as potent inhibitors of various enzymes and as modulators of receptor activity. The structure-activity relationships discussed herein provide a foundation for the rational design of new, more potent, and selective analogs. The detailed experimental protocols for SPR and ITC offer a robust framework for the accurate determination of the binding affinities of these and other novel compounds, which is a critical step in the drug discovery and development process. Further research focusing on the systematic evaluation of the binding affinities of this class of ligands is warranted to fully elucidate their therapeutic potential.

References

  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311818. [Link]

  • 1-(2,4-DIMETHYLPHENYL)-4-PHENYL-1,3-DIHYDRO-2H-IMIDAZOLE-2-THIONE. Chem-Service, Inc.[Link]

  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. ResearchGate. [Link]

  • The IC50 values of entries inhibited RD cancer cell line based on MTT assay. ResearchGate. [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry, 15(1), 143-162. [Link]

  • Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives. Molecules, 26(19), 5986. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 55(11), 5347-5357. [Link]

  • Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 182-185. [Link]

  • ic50 values ranged: Topics by Science.gov. Science.gov. [Link]

  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters, 7(2), 141-154. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2021(3), M1261. [Link]

  • 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-. NIST WebBook. [Link]

  • Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors. Synthesis and Structure–Activity Relationships. Journal of Medicinal Chemistry, 56(1), 157-171. [Link]

  • Synthesis of N,N'-substituted imidazole-2-thiones from N-substituted imidazoles. JYX Digital Repository. [Link]

  • Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry, 19(39), 8565-8573. [Link]

  • Synthesis, Substitution, and Oxidation of Imidazole-2-thione Based Tricyclic 1,4-Dihydro-1,4-diphosphinines. ResearchGate. [Link]

  • Structure-activity relationship of imidazothiadiazole analogs for the binding to the ecdysone receptor of insect cells. Pesticide Biochemistry and Physiology, 121, 51-59. [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1706. [Link]

  • Design, Molecular Docking, and Pharmacokinetic Evaluation of Thioimidazole-4-one Derivatives for Asthma Treatment. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(4), 1-12. [Link]

  • Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Indonesian Journal of Chemistry, 22(1), 105-113. [Link]

  • Binding Database. BindingDB. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

Essential Safety and Handling Guide: 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione This guide provides critical safety, handling, and disposal protocols for 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione, ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

This guide provides critical safety, handling, and disposal protocols for 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione, tailored for researchers, scientists, and professionals in drug development. The procedures outlined are derived from the safety profiles of structurally related imidazole and thione-containing compounds and established best practices for laboratory chemical handling.

Hazard Assessment and Core Safety Principles
Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione. The following table summarizes the required PPE, which should be donned before entering the designated work area and only removed after safely completing all handling procedures and decontaminating the workspace.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed immediately using the proper technique and disposed of as hazardous waste. Hands should be thoroughly washed after handling the compound, even if gloves were worn[4][5].
Eye Protection Safety gogglesTightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes and airborne particles[4][5].
Skin and Body Protection Laboratory coatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing. This provides a removable barrier in the event of a spill[4].
Respiratory Protection Fume hood or respiratorAll handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors[4][6]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary[4].
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for ensuring safety.

1. Preparation and Pre-Handling Check:

  • Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood[4][6].

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested[7].

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents, before introducing the target compound to the work area.

2. Handling the Solid Compound:

  • Weighing: Tare a clean, dry container on an analytical balance inside the fume hood if possible. Carefully transfer the desired amount of the solid compound using a clean spatula. Avoid creating dust. If weighing must be done outside the fume hood, do so in a draft-shielded balance and transfer the container immediately to the fume hood.

  • Transfers: When transferring the solid, keep the container opening as low as possible to the receiving vessel to minimize the potential for generating airborne dust.

3. Solution Preparation:

  • Solvent Addition: Slowly add the solvent to the solid with gentle swirling or stirring to facilitate dissolution. If the dissolution is exothermic, add the solvent portion-wise and allow the mixture to cool.

  • Sealing: Once the compound is dissolved, securely cap the container.

4. Post-Handling Decontamination:

  • Equipment: All non-disposable equipment that has come into contact with the compound must be decontaminated. This can typically be achieved by rinsing with an appropriate solvent, followed by washing with soap and water.

  • Work Surfaces: Clean the work area within the fume hood with a suitable solvent and then with a standard laboratory cleaning agent.

Workflow for Handling 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area prep_equip Verify Emergency Equipment prep_area->prep_equip handle_weigh Weigh Solid Compound prep_equip->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve cleanup_decon Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_dispose Segregate & Dispose of Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical component of the chemical handling lifecycle.

  • Waste Segregation: All waste materials contaminated with 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione must be treated as hazardous waste. This includes:

    • Excess solid compound and solutions.

    • Contaminated disposable items such as gloves, weighing paper, and pipette tips.

    • Solvent rinses from decontaminating glassware.

  • Waste Containers: Use clearly labeled, sealed, and chemically compatible containers for hazardous waste. The label should include the full chemical name and the associated hazards.

  • Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor. Do not pour any solutions containing this compound down the drain[6][7].

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal protective equipment in your pharmacy. acp.ab.ca.
  • 2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-. ChemInfo.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • The importance of Personal Protective Equipment in the handling of chemicals. Ibercal.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione. NextSDS.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Safety Data Sheet. MedchemExpress.com.
  • 1H-Imidazole, 4-methyl-: Human health tier II assessment Preface. NICNAS.
  • Imidazole hydrochloride. Santa Cruz Biotechnology.
  • 1,3-Dihydro-2h-Benzimidazole-2-Thione - Material Safety Data Sheet (MSDS). A&K Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 2
Reactant of Route 2
1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione
© Copyright 2026 BenchChem. All Rights Reserved.